4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide is a complex organic compound that incorporates a benzofuran moiety linked to a fluorophenyl group through an amide bond. This compound is characterized by its unique structure and potential biological activities. The IUPAC name of the compound is 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide, with a molecular formula of C24H22FNO3 and a molecular weight of 401.44 g/mol .
The compound can be synthesized in laboratory settings and is also available for purchase from chemical suppliers. It has been studied for its potential applications in medicinal chemistry and organic synthesis .
This compound falls under the category of benzamides, which are derivatives of benzoic acid where one or more hydrogen atoms are replaced by an amine group. It also features a benzofuran structure, which is known for its diverse biological activities.
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide typically involves several key steps:
Common reagents used in these syntheses include:
Property | Data |
---|---|
Molecular Formula | C24H22FNO3 |
Molecular Weight | 401.44 g/mol |
IUPAC Name | 4-[(2,2-dimethyl-3H-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide |
InChI | InChI=1S/C24H22FNO3/c1-24(2)... |
SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54)C |
The structure indicates the presence of both aromatic and aliphatic components, contributing to its chemical reactivity and stability .
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for compounds like 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide often involves interactions at the molecular level with biological targets:
The physical properties of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide include:
Chemical properties include:
Relevant data indicate that this compound exhibits unique reactivity profiles due to its functional groups .
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide has several scientific applications:
This compound represents a significant area of interest in both academic and industrial research due to its unique properties and potential applications in medicine and materials science.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: